Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an organic compound with a molecular formula of C11H15NO3. This compound is characterized by the presence of a hydroxy group, a pyridine ring, and an ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 6-methylpyridine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(6-methylpyridin-2-yl)propanoate.
Reduction: Formation of 3-hydroxy-3-(6-methylpyridin-2-yl)propanol.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
- Ethyl 3-(6-methylpyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylamino)propanoate
Uniqueness
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is unique due to the presence of both a hydroxy group and a 6-methylpyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an organic compound classified as an ester, characterized by its unique structural features that include a hydroxy group and a pyridyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in enzyme interactions and metabolic processes. Below, we explore its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO3, with a molecular weight of 209.24 g/mol. Its structure is defined by the following components:
- Propanoate Backbone : Provides the ester functionality.
- Hydroxy Group : Enhances solubility and reactivity.
- 6-Methylpyridine Moiety : Influences binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of both hydroxy and pyridyl groups facilitates binding to these targets, influencing various biological pathways. Research indicates that this compound may exhibit:
- Enzyme Inhibition : Potential to inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with receptors could influence signaling pathways.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their activity.
- π-π Interactions : The pyridine ring can participate in π-π interactions with aromatic residues, stabilizing the enzyme-inhibitor complex.
Research Findings
Recent studies have focused on the biological implications of this compound:
Enzyme Interactions
Research has demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For instance, it has been explored for its potential role in inhibiting N-myristoyltransferase (NMT), an enzyme critical for the survival of certain parasites like Trypanosoma brucei .
Case Studies
- Retinal Protection : A study evaluated the retinoprotective effects of related compounds in a rat model of retinal ischemia-reperfusion injury. The results indicated significant improvements in retinal microcirculation and electroretinography parameters, suggesting potential therapeutic benefits for retinal diseases .
- Cytotoxicity Studies : Investigations into related pyridine derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating a possible anticancer role for compounds within this structural class .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3 |
InChI Key |
QYHJAZRMELDKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=N1)C)O |
Origin of Product |
United States |
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